molecular formula C17H15N3O4 B214466 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

カタログ番号 B214466
分子量: 325.32 g/mol
InChIキー: XKCGVABPQCMCPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

作用機序

The mechanism of action of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves the inhibition of multiple signaling pathways, including EGFR, HER2, and HDAC. This leads to the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis in cancer cells. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of the peptides. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of multiple signaling pathways, induction of apoptosis and cell cycle arrest, inhibition of angiogenesis and metastasis, inhibition of amyloid-beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects make 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide a promising candidate for the development of new treatments for various diseases.

実験室実験の利点と制限

One advantage of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its ability to inhibit multiple signaling pathways, making it a potentially more effective treatment for diseases that involve multiple pathways. However, one limitation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.

将来の方向性

There are several future directions for the study of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide, including:
1. Further studies to determine the optimal dosage and administration route for 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
2. Studies to determine the potential toxicity of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in preclinical and clinical studies.
3. Studies to determine the efficacy of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in combination with other treatments, such as chemotherapy and radiation therapy.
4. Studies to determine the potential applications of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide in other diseases, such as cardiovascular disease and autoimmune diseases.
5. Studies to develop new analogs of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide with improved efficacy and reduced toxicity.
Conclusion:
2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit multiple signaling pathways and its wide range of biochemical and physiological effects make it a promising candidate for the development of new treatments. However, further studies are needed to determine its optimal dosage, potential toxicity, and efficacy in combination with other treatments.

合成法

The synthesis of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide involves several steps, including the condensation of 2-acetyl-3-hydroxyindole with ethyl pyruvate, followed by the reaction of the resulting product with 2-bromoacetylpyridine. The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide.

科学的研究の応用

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit multiple signaling pathways, including EGFR, HER2, and HDAC, leading to the induction of apoptosis and cell cycle arrest. In Alzheimer's disease, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the pathogenesis of the disease. In inflammatory disorders, 2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

特性

製品名

2-{3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide

分子式

C17H15N3O4

分子量

325.32 g/mol

IUPAC名

2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-3-ylethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15N3O4/c18-15(22)10-20-13-6-2-1-5-12(13)17(24,16(20)23)8-14(21)11-4-3-7-19-9-11/h1-7,9,24H,8,10H2,(H2,18,22)

InChIキー

XKCGVABPQCMCPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

正規SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CN=CC=C3)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。